molecular formula C22H29N3O2 B2844598 6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2319806-48-7

6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2844598
CAS No.: 2319806-48-7
M. Wt: 367.493
InChI Key: NDQVHQPCOQBVPA-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines a pyridazinone core with a piperidine ring and a tert-butyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Acylation: The piperidine ring is then acylated with 2-(2-methylphenyl)acetyl chloride under basic conditions to form the intermediate.

    Pyridazinone Formation: The intermediate is then reacted with a suitable pyridazine derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-p-cresol)
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

Uniqueness

6-Tert-butyl-2-{1-[2-(2-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-16-7-5-6-8-17(16)15-21(27)24-13-11-18(12-14-24)25-20(26)10-9-19(23-25)22(2,3)4/h5-10,18H,11-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQVHQPCOQBVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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